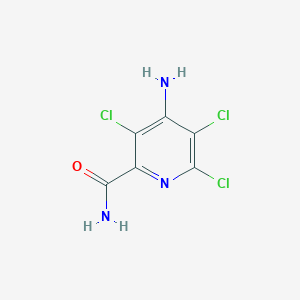

4-Amino-3,5,6-trichloropicolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5,6-trichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N3O/c7-1-3(10)2(8)5(9)12-4(1)6(11)13/h(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDXINQVIRUDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(=O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362569 | |

| Record name | 4-amino-3,5,6-trichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14143-46-5 | |

| Record name | 4-amino-3,5,6-trichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways for 4 Amino 3,5,6 Trichloropicolinamide

Precursor-Based Synthetic Routes

Hydrolysis of 3,4,5,6-Tetrachloropicolinonitrile

One potential pathway to 4-amino-3,5,6-trichloropicolinamide involves the hydrolysis of 3,4,5,6-tetrachloropicolinonitrile. In this process, the nitrile group (-CN) of the starting material is converted into a carboxamide group (-CONH2). This transformation is typically achieved through acidic or basic hydrolysis. For instance, acidic hydrolysis with sulfuric acid can protonate the nitrile group, making it susceptible to nucleophilic attack by water, which ultimately leads to the formation of the amide.

However, this method presents challenges. A significant hurdle is the potential for the hydrolysis to proceed further, converting the desired amide into the corresponding carboxylic acid, 4-amino-3,5,6-trichloropicolinic acid. Controlling the reaction conditions to halt the reaction at the amide stage is crucial but can be difficult to achieve with high selectivity.

One-Step Amination-Hydrolysis from 3,4,5,6-Tetrachloropicolinonitrile

A more direct route involves a one-step amination and hydrolysis of 3,4,5,6-tetrachloropicolinonitrile. This process is typically carried out using aqueous ammonia (B1221849) at elevated temperatures and pressures, for instance, between 130°C and 160°C. google.com In this reaction, the ammonia acts as both the aminating agent, substituting a chlorine atom (preferentially at the 4-position), and the hydrolyzing agent for the nitrile group.

A patent describes a method for producing 4-amino-3,5,6-trichloropicolinic acid by reacting 3,4,5,6-tetrachloropicolinonitrile with ammonium (B1175870) hydroxide (B78521). google.com While the primary product is the carboxylic acid, the intermediate formation of the amide is a key step. The process involves heating the nitrile with aqueous ammonia (5-30% concentration) at temperatures ranging from 0°C to 200°C. google.com Subsequent acidification of the reaction mixture precipitates the final acid product. google.com This suggests that by carefully controlling the reaction time and conditions, it might be possible to isolate the amide intermediate, this compound.

| Parameter | Value |

| Starting Material | 3,4,5,6-Tetrachloropicolinonitrile |

| Reagent | Aqueous Ammonia (5-30%) |

| Temperature | 0-200°C (preferred 130-160°C) |

| Product | 4-Amino-3,5,6-trichloropicolinic acid (via amide intermediate) |

| Data from a patented process for the synthesis of the corresponding carboxylic acid, which proceeds through the target amide. google.com |

Amidation of 4-Amino-3,5,6-trichloropicolinic Acid

A reliable and commonly employed method for synthesizing this compound is the amidation of its corresponding carboxylic acid, 4-amino-3,5,6-trichloropicolinic acid. This approach first requires the synthesis of the picolinic acid itself. One method involves the ammoniation of a 3,4,5,6-tetrachloropyridine-2-carboxylate, which can achieve yields of 75-91%. google.com

To convert the carboxylic acid to the amide, the carboxylic acid group must first be "activated" to make it more reactive towards ammonia or an amine. Common strategies for this activation include:

Conversion to Acyl Halides: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form a highly reactive acyl chloride. This intermediate then readily reacts with ammonia to form the desired amide.

Use of Coupling Reagents: A variety of coupling reagents can facilitate the direct amidation of the carboxylic acid. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form an active intermediate that is then susceptible to nucleophilic attack by ammonia.

Catalytic Synthesis Approaches

Catalytic methods offer alternative pathways for the synthesis of this compound and related compounds, often providing higher efficiency and milder reaction conditions.

Catalytic Hydrogenation of Trichloropicolinonitrile Derivatives

Catalytic hydrogenation is a powerful technique for the reduction of various functional groups. In the context of synthesizing this compound, the reduction of a nitrile group is a key transformation. While direct catalytic hydrogenation of 4-amino-3,5,6-trichloropicolinonitrile to the corresponding amine is a possibility, the more common application is the reduction of nitriles to primary amines. nih.govlibretexts.org

The process typically involves a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. tcichemicals.com For the conversion of a nitrile to an amide, a partial reduction is required, which can be challenging to control. More commonly, catalytic hydrogenation is employed in the synthesis of precursors or related compounds. For instance, transfer hydrogenation, which uses a hydrogen donor molecule like formic acid or isopropanol (B130326) instead of gaseous hydrogen, can be a milder alternative. nih.gov

The choice of catalyst and reaction conditions is critical. For example, a poisoned palladium catalyst can be used to reduce acyl halides to aldehydes, stopping the reduction at an intermediate stage. libretexts.org While not a direct route to the amide from the nitrile, this highlights the principle of controlling catalytic reactions to achieve specific products. The development of multicomponent nanocatalyst systems, such as those containing palladium, copper, and iron, is an active area of research for the controlled hydrogenation of nitriles to either primary or secondary amines. nih.gov

| Catalyst System | Hydrogen Donor | Product Selectivity |

| Pd-Cu | NH₃BH₃ | Primary Amine |

| Pd-Cu-Fe | NH₃BH₃ | Secondary Amine |

| Illustrative data on the controllable transfer hydrogenation of nitriles using multi-metallic catalysts. nih.gov |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

1.2.2. Direct Amination of Chlorinated Pyridine (B92270) Carboxamides 1.2.3. Palladium-Catalyzed Picolinamide-Directed C-H Functionalization nih.govnih.gov 1.3. Comparative Analysis of Synthetic Yields and Selectivity beilstein-journals.org 1.4. Role as a Synthetic Intermediate and Building Block 1.4.1. Precursor for Novel Herbicide Development 1.4.2. Building Block for Complex Organic Compounds 1.4.3. Synthesis of Related Picolinamide (B142947) Derivatives beilstein-journals.orgchemicalbook.com

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Chemical Reactivity and Mechanistic Studies of 4 Amino 3,5,6 Trichloropicolinamide

Fundamental Reaction Types

The reactivity of 4-Amino-3,5,6-trichloropicolinamide is largely dictated by its substituted pyridine (B92270) ring structure, which includes chlorine atoms, an amino group, and a picolinamide (B142947) functional group.

Oxidation Reactions

The oxidation of this compound can lead to the formation of corresponding oxides. Common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) can be employed for this purpose. The specific products formed are dependent on the reaction conditions and the oxidizing agent used. For instance, oxidation may result in the formation of chlorinated pyridine oxides.

Reduction Reactions

Reduction reactions involving this compound can yield less chlorinated derivatives. Reagents like sodium borohydride (B1222165) and lithium aluminum hydride are typically used to achieve this transformation. The extent of reduction and the final products are influenced by the choice of reducing agent and the reaction parameters.

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic substitution. This type of reaction is significant as it allows for the introduction of various functional groups, leading to the synthesis of new derivatives with potentially altered chemical and biological properties.

Nucleophiles such as amines, alcohols, and thiols can displace the chlorine atoms under either acidic or basic conditions. The reactivity of the chlorine atoms can be influenced by the electronic nature of the pyridine ring and the specific nucleophile used. For example, the reaction of a related compound, 2,4,6-trichloro-1,3,5-triazine, with different nucleophiles demonstrates a preferential order of substitution, with amines often precluding subsequent reactions with thiols or alcohols. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reaction Conditions | Potential Product Type |

| Amines | Basic or acidic | Amino-substituted picolinamides |

| Alcohols | Basic or acidic | Alkoxy-substituted picolinamides |

| Thiols | Basic or acidic | Thio-substituted picolinamides |

This table is illustrative and based on general principles of nucleophilic aromatic substitution on halogenated pyridines.

Investigations into Enzyme Interactions

The biological effects of this compound and its derivatives are often linked to their ability to interact with and modulate the activity of specific enzymes.

Enzyme Inhibition Mechanism Research

Research has indicated that this compound and its derivatives can act as enzyme inhibitors. The mechanism of inhibition can vary, but it often involves the compound binding to the active site of an enzyme, thereby preventing the natural substrate from binding and catalysis from occurring. nih.gov Some inhibitors, known as suicide inhibitors, are chemically transformed by the enzyme into a reactive species that then irreversibly inactivates the enzyme. nih.gov While the specific enzyme targets of this compound are a subject of ongoing investigation, studies on related compounds provide insights. For instance, acivicin, another chlorinated compound, inhibits triad (B1167595) glutamine amidotransferases through nucleophilic substitution of its chlorine atom by a cysteine residue in the enzyme's active site. nih.gov This forms a covalent adduct and inactivates the enzyme. nih.gov

Interaction with Pyridoxal Phosphate (B84403) (PLP)-Dependent Enzymes

Pyridoxal phosphate (PLP), the active form of vitamin B6, is a crucial cofactor for a vast number of enzymes, particularly those involved in amino acid metabolism. drugbank.comwikipedia.org These PLP-dependent enzymes catalyze a wide array of reactions, including transamination, decarboxylation, and racemization. nih.govbmbreports.org The mechanism of PLP-dependent enzymes involves the formation of a Schiff base between the aldehyde group of PLP and an active site lysine (B10760008) residue of the enzyme. drugbank.commdpi.com

Some studies suggest that certain herbicides, including compounds structurally related to this compound, can inhibit PLP-dependent enzymes. biosynth.com The interaction can be complex, potentially involving the inhibitor competing with the natural substrate or interfering with the binding of the PLP cofactor itself. The reactive nature of PLP, with its aldehyde group, makes it a potential target for interaction with various small molecules. nih.gov

Studies on Molecular Targets and Cellular Processes

The herbicidal and biological effects of pyridine-based compounds like this compound are rooted in their ability to interfere with critical molecular pathways within the cell. The primary targets are the machinery responsible for the synthesis of nucleic acids and proteins, leading to catastrophic failures in cell growth, division, and function.

Inhibition of Nucleic Acid Synthesis

Research on auxin-like herbicides, including Picloram, has demonstrated differential effects on nucleic acid levels depending on the plant species' susceptibility. In a study comparing a susceptible species (cucumber) and a tolerant species (wheat), all tested auxin-like herbicides, including Picloram, led to an increase in the DNA content of the roots in both species. sigmaaldrich.com However, the impact on RNA levels was markedly different. In the tolerant wheat species, increasing concentrations of the herbicides caused a progressive decrease in RNA levels. sigmaaldrich.com In stark contrast, the susceptible cucumber species showed a dramatic increase in RNA levels, exceeding 200% of the control at higher concentrations. sigmaaldrich.com This differential alteration of RNA species is suggested as a basis for the selective herbicidal activity. sigmaaldrich.com

The table below summarizes the observed effects of auxin-like herbicides, such as Picloram, on the nucleic acid content in different plant types.

| Plant Type | Herbicide Effect on DNA | Herbicide Effect on RNA |

| Susceptible (Cucumber) | Increased | Significantly Increased (>200%) |

| Tolerant (Wheat) | Increased | Progressively Decreased |

This data is based on studies of auxin-like herbicides, including the related compound Picloram. sigmaaldrich.com

Disruption of Protein Function

The disruption of protein synthesis and function is another key aspect of the biological activity of this compound and its analogues. biosynth.com As an auxin mimic, Picloram interferes with normal plant growth by disrupting the processes that regulate protein synthesis, which is essential for creating new tissues. sigmaaldrich.com This interference leads to abnormally rapid and disorganized growth that the plant cannot sustain, ultimately resulting in death. sigmaaldrich.com

Studies have shown that at certain concentrations, Picloram can increase the protein content in susceptible plants. Foliar application on susceptible soybean and Canada thistle plants resulted in an increase in protein content of up to 30% over control plants, even as growth was markedly inhibited. alfa-chemistry.com In contrast, the same treatment had very little effect on the protein content of the tolerant barley species. alfa-chemistry.com

Further research has indicated that Picloram can be cytotoxic to mammalian cells by inhibiting ribosomal protein synthesis. openaccessjournals.com This suggests that the compound's impact on protein synthesis is a fundamental mechanism that extends beyond plant species. The relationship between protein and RNA levels also appears to be critical. In studies with auxin-like herbicides, the protein-to-RNA ratio was found to be higher than the control in tolerant wheat species, while in susceptible cucumber species, the ratio was lower. sigmaaldrich.com This suggests an interference with the efficient translation of RNA into protein in susceptible species. sigmaaldrich.com

The table below details the effects of auxin-like herbicides on protein content in various plant species.

| Plant Species | Susceptibility | Effect on Protein Content |

| Soybean | Susceptible | Increased up to 30% |

| Canada Thistle | Susceptible | Increased up to 30% |

| Barley | Tolerant | Little to no effect |

This data is based on studies of the related compound Picloram. alfa-chemistry.com

Environmental Transformation and Degradation Pathways of 4 Amino 3,5,6 Trichloropicolinamide

Degradation in Aqueous and Environmental Matrices

The degradation of 4-Amino-3,5,6-trichloropicolinamide in aqueous environments and other environmental compartments can occur through several mechanisms, including reactions with chemical species present in the environment and hydrolysis.

Detailed studies specifically documenting the degradation of this compound by chlorinated species such as molecular chlorine (Cl₂) and hypochlorous acid (HOCl) are not extensively available in peer-reviewed literature. However, based on the known reactivity of similar aromatic amines and pyridine (B92270) compounds, certain reactions can be anticipated. The amino group on the pyridine ring is an activating group, making the ring susceptible to electrophilic attack. Chlorinated species can act as electrophiles, potentially leading to further chlorination of the pyridine ring or oxidation of the amino group. The specific reaction products would depend on the reaction conditions, including the concentration of the chlorinated species and the pH of the solution.

The influence of singlet molecular oxygen (¹O₂) on the degradation of this compound is not well-documented in specific environmental studies. Singlet oxygen is a highly reactive oxygen species that can react with electron-rich compounds. nih.gov Amino acids such as histidine, tryptophan, methionine, and cysteine are known to be rapidly oxidized by singlet oxygen at physiological pH. nih.gov Given the presence of the amino group and the aromatic pyridine ring, it is plausible that this compound could be susceptible to oxidation by singlet oxygen. nih.gov Potential reactions could involve the oxidation of the amino group or the pyridine ring, leading to the formation of various oxygenated byproducts.

Hydrolysis is a key degradation pathway for this compound, primarily involving the cleavage of the amide bond to form 4-Amino-3,5,6-trichloropicolinic acid and ammonia (B1221849). The stability of the amide group makes it generally more resistant to hydrolysis compared to esters. However, under certain environmental conditions, particularly at non-neutral pH, this degradation can occur.

The process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide group. This reaction can be catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. In basic conditions, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. The resulting tetrahedral intermediate then breaks down to yield the carboxylic acid and ammonia. The slow hydrolysis of amide-containing polymers, such as poly(this compound), has been utilized for the controlled release of the active monomer. google.com

Oxidative degradation of this compound can lead to the formation of various transformation products. The compound can be oxidized to form corresponding oxides. Common oxidizing agents that can be found in certain environmental or engineered systems, such as potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂), can facilitate this process. Oxidation may result in the formation of chlorinated pyridine oxides or other oxygenated derivatives. The amino group and the pyridine ring are potential sites for oxidative attack.

Influence of Environmental Parameters on Degradation Kinetics

The rate at which this compound degrades in the environment is significantly influenced by various environmental parameters, with pH being a critical factor.

The rate of hydrolytic degradation of this compound is highly dependent on the pH of the surrounding medium. Amide hydrolysis is generally slowest at neutral pH and is catalyzed by both acidic and basic conditions.

Acidic Conditions (pH < 7): Under acidic conditions, the rate of hydrolysis is expected to increase as the pH decreases. The protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is typically at its minimum due to the lower concentration of both H⁺ and OH⁻ ions, which act as catalysts.

Basic Conditions (pH > 7): In basic solutions, the rate of hydrolysis increases with increasing pH. The hydroxide ion is a more potent nucleophile than water and directly attacks the carbonyl carbon, leading to a faster reaction rate.

| pH Condition | Relative Degradation Rate | Primary Catalytic Species | Mechanism |

|---|---|---|---|

| Acidic (e.g., pH 3) | Moderate to High | H₃O⁺ | Protonation of the carbonyl oxygen increases susceptibility to nucleophilic attack by water. |

| Neutral (pH 7) | Low | H₂O (uncatalyzed) | Slow nucleophilic attack by water without significant catalysis. |

| Basic (e.g., pH 11) | High | OH⁻ | Direct nucleophilic attack by the more reactive hydroxide ion on the carbonyl carbon. |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.2.2. Temperature Effects on Transformation nih.gov 3.2.3. Concentration-Dependent Degradation Profiles scispace.comresearchgate.net 3.2.4. Impact of Co-existing Environmental Compounds researchgate.net 3.3. Advanced Oxidation Processes (AOPs) for Degradation Research 3.3.1. Electrochemical Oxidation Mechanisms chemicalpapers.com 3.3.2. Radical and Non-Radical Contributions to Degradation chemicalpapers.com

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Computational Chemistry and Theoretical Characterization of 4 Amino 3,5,6 Trichloropicolinamide

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed understanding of the electronic structure and properties of molecules. These methods, ranging from the highly accurate Density Functional Theory (DFT) to the more computationally economical semi-empirical methods, are instrumental in predicting molecular geometries, electronic distributions, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost, making it a suitable tool for studying complex molecules like 4-Amino-3,5,6-trichloropicolinamide. DFT studies can provide detailed information on the molecule's electrostatic potential, frontier molecular orbitals, and various reactivity descriptors.

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

In this compound, the MEP surface is expected to show distinct regions of positive, negative, and neutral potential. The electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring would create regions of negative electrostatic potential (typically colored in shades of red and yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the amide moiety are anticipated to be in regions of positive potential (colored in blue), marking them as sites for nucleophilic attack. The chlorine atoms, being highly electronegative, will also contribute to the complex electrostatic landscape of the molecule.

Table 1: Predicted Electrostatic Potential (ESP) Hotspots for this compound

| Atomic Site | Predicted ESP | Implication |

| Carbonyl Oxygen | Highly Negative | Prone to electrophilic attack and hydrogen bonding |

| Pyridine Nitrogen | Negative | Site for protonation and coordination to metal ions |

| Amide Hydrogens | Positive | Susceptible to nucleophilic attack |

| Amino Hydrogens | Positive | Potential for hydrogen bond donation |

Note: The values in this table are illustrative and represent expected trends for a molecule with this structure based on general principles of computational chemistry.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the presence of both electron-donating (amino) and electron-withdrawing (chloro and amide) groups on the pyridine ring is expected to influence the HOMO-LUMO gap. The amino group would raise the energy of the HOMO, while the electron-withdrawing groups would lower the energy of the LUMO. The interplay of these effects would determine the final energy gap. Computational studies on similar substituted pyridines suggest that such a combination of substituents would lead to a relatively small HOMO-LUMO gap, indicating a molecule with potential for chemical reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Picolinamide (B142947)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These values are representative examples based on DFT calculations for structurally related molecules and serve to illustrate the concept.

Chemical hardness (η) and softness (S) are concepts derived from the HOMO-LUMO energies that quantify the resistance of a molecule to changes in its electron distribution. Chemical hardness is a measure of the molecule's resistance to deformation or polarization of its electron cloud. It is calculated as half the energy difference between the HOMO and LUMO. A molecule with a large HOMO-LUMO gap is considered "hard," while a molecule with a small gap is "soft."

Conversely, chemical softness is the reciprocal of hardness and indicates the ease of electron cloud polarization. Soft molecules are generally more reactive than hard molecules. Given the expected small HOMO-LUMO gap for this compound, it would be predicted to be a relatively soft molecule, suggesting higher reactivity.

Table 3: Predicted Chemical Hardness and Softness for this compound

| Parameter | Formula | Predicted Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 eV |

| Chemical Softness (S) | 1 / (2η) | 0.2 eV-1 |

Note: These are illustrative values based on the representative HOMO-LUMO energies in Table 2.

The electrophilicity index (ω) is a global reactivity descriptor that measures the propensity of a species to accept electrons. It is a valuable tool for quantifying the electrophilic character of a molecule. The electrophilicity index is calculated using the electronic chemical potential (μ) and the chemical hardness (η).

A higher electrophilicity index indicates a greater capacity to act as an electrophile. The presence of multiple electron-withdrawing chlorine atoms and the carbonyl group in this compound would suggest a significant electrophilic character, which would be reflected in a relatively high electrophilicity index.

Table 4: Predicted Global Reactivity Descriptors for this compound

| Parameter | Formula | Predicted Value |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.2 eV |

Note: These values are illustrative and derived from the representative data presented in the preceding tables.

Semi-Empirical Quantum Methods (e.g., PM3)

Semi-empirical quantum methods, such as PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to DFT for computational studies. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate certain integrals, thereby reducing computational time.

PM3 can be particularly useful for initial geometric optimizations and for studying large molecular systems where DFT calculations would be prohibitively expensive. While it may not provide the same level of accuracy for electronic properties as DFT, PM3 can still offer valuable qualitative insights into the molecular structure and electrostatic potential of this compound. For instance, a PM3 calculation could provide a preliminary understanding of the molecule's conformation and the general features of its charge distribution, which can then be refined using more rigorous DFT methods.

Delocalized Molecular Orbital (DLMO) Wave Function Analysis

Delocalized Molecular Orbital (DLMO) analysis is a quantum computational method used to understand the distribution of electrons throughout a molecule. In molecules with conjugated systems, such as the pyridine ring of this compound, electrons are not confined to a single bond but are spread across multiple atoms. libretexts.orgresearchgate.net This delocalization is a key feature of aromatic compounds and significantly influences their stability and reactivity. study.comlibretexts.org

| Molecular Orbital | Energy (eV) | Primary Character | Key Atomic Contributions |

|---|---|---|---|

| LUMO+1 | -0.85 | σ | C-Cl antibonding |

| LUMO | -1.54 | π | Pyridine ring, C=O |

| HOMO | -6.78 | π | Pyridine ring, Amino group |

| HOMO-1 | -7.92 | n | Cl lone pairs, O lone pair |

Molecular Modeling and Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is crucial for understanding the mechanism of action of herbicides like this compound. As a picolinic acid derivative, its herbicidal activity is attributed to its function as a synthetic auxin. nih.gov The primary target for auxin herbicides is the auxin-signaling F-box (AFB) protein, which is part of an SCF E3 ubiquitin ligase complex. nih.govoup.com Specifically, picolinate (B1231196) auxins have been shown to bind preferentially to the AFB5 receptor. nih.govnih.gov

A molecular docking study of this compound with the AFB5 receptor would aim to identify the specific interactions that stabilize the protein-ligand complex. The simulation would place the herbicide into the binding pocket of the protein and calculate a score based on the binding affinity. Key interactions would likely include:

Hydrogen Bonding: The amide (-CONH2) and amino (-NH2) groups are potent hydrogen bond donors and acceptors, likely forming critical bonds with polar amino acid residues in the active site, such as serine or aspartic acid.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich residues.

π-π Stacking: The aromatic pyridine ring could engage in stacking interactions with aromatic residues like phenylalanine or tyrosine.

| Herbicide Moiety | Protein Residue | Interaction Type | Hypothetical Distance (Å) |

|---|---|---|---|

| Amide (-CONH2) Oxygen | SER 438 | Hydrogen Bond | 2.1 |

| Amino (-NH2) Group | ASP 440 | Hydrogen Bond / Salt Bridge | 2.5 |

| Pyridine Ring | PHE 412 | π-π Stacking | 3.8 |

| Chlorine (C5) | GLY 410 (Backbone C=O) | Halogen Bond | 3.2 |

Molecular Dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, complementing the static picture from molecular docking. frontiersin.org An MD simulation would begin with the docked pose of this compound within the AFB5 receptor and simulate its movement over time (nanoseconds to microseconds).

This simulation would reveal the stability of the binding interactions identified in docking. It would show how the ligand and protein residues adjust their conformations to optimize binding and the role that water molecules play in mediating these interactions. Key metrics derived from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. The results would confirm whether the initial docked pose is stable or if the ligand shifts to an alternative binding mode, providing a more accurate model of the binding mechanism. frontiersin.org

| Parameter/Output | Description | Typical Value/Result |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 200 ns |

| Temperature | System temperature. | 300 K |

| Pressure | System pressure. | 1 atm |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand from its initial position. | Low and stable RMSD indicates stable binding. |

| Binding Free Energy | Calculated energy of binding (e.g., via MM-PBSA). | Provides a quantitative estimate of binding affinity. |

Structure-Activity Relationship (SAR) Insights from Computational Studies

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.govuu.nl Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR), are powerful tools for building predictive models based on these relationships. nih.govnih.gov

For this compound, a computational SAR study would involve creating a library of virtual analogs by systematically modifying its structure. For example, substitutions could be made at the chlorine positions (e.g., replacing Cl with F, Br, or CH3), on the amino group, or by altering the amide functional group. The binding affinity of each analog would then be predicted using molecular docking or more rigorous free energy calculations.

These studies could reveal key structural requirements for high activity. acs.org For instance, it might be found that the presence of a halogen at the C5 position is critical for activity, while the substituent at the C3 position can be varied. The amide group might be essential for a specific hydrogen bond that anchors the molecule in the binding site. Such insights are invaluable for designing new, more potent, or selective herbicides. nih.gov

| Analog Modification | Rationale for Change | Hypothetical Predicted Activity |

|---|---|---|

| Replace C5-Cl with -F | Test effect of halogen electronegativity. | Medium |

| Replace C5-Cl with -CH3 | Test effect of steric bulk and electronics. | Low |

| Replace -CONH2 with -COOH | Change H-bonding profile (forms Picloram). | High |

| Remove C4-NH2 group | Assess importance of H-bond donor. | Low |

Computational Prediction of Chemical Reactivity and Degradation Pathways

Computational chemistry can predict a molecule's reactivity and its likely degradation pathways in the environment. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) energies. These calculations identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in this compound. rsc.org For example, the nitrogen atoms of the pyridine ring and the amino group are likely nucleophilic centers, while the carbon atoms bonded to chlorine are susceptible to nucleophilic attack.

The primary degradation pathway for pyridine-based herbicides in soil is microbial metabolism. grdc.com.au Computational models can predict the most likely sites for initial enzymatic attack. Plausible degradation steps for this compound could include:

Hydrolysis: Cleavage of the amide bond to form 4-amino-3,5,6-trichloropicolinic acid (Picloram).

Dehalogenation: Reductive or oxidative removal of chlorine atoms.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Ring Cleavage: Opening of the pyridine ring, a common step in the complete mineralization of such compounds by microbes. asm.orgnih.gov

Predicting these pathways is crucial for assessing the environmental persistence and potential formation of toxic metabolites.

| Reaction Type | Description | Predicted Product |

|---|---|---|

| Amide Hydrolysis | Microbial amidase activity cleaves the C-N bond. | 4-amino-3,5,6-trichloropicolinic acid (Picloram) |

| Reductive Dechlorination | Removal of a chlorine atom and replacement with hydrogen. | 4-amino-3,5-dichloropicolinamide |

| Oxidative Deamination | Replacement of the amino group with a hydroxyl group. | 4-hydroxy-3,5,6-trichloropicolinamide |

| Ring Cleavage | Dioxygenase-catalyzed opening of the pyridine ring. | Various aliphatic acid derivatives |

Analytical Methodologies for Research and Characterization of 4 Amino 3,5,6 Trichloropicolinamide

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation and quantification of 4-Amino-3,5,6-trichloropicolinamide from complex mixtures. These methods are pivotal in both qualitative and quantitative analysis, as well as for purification purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the trace-level quantification of this compound. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The compound is first separated from the sample matrix on a chromatographic column and then introduced into the mass spectrometer.

In the mass spectrometer, the molecule is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, a high degree of selectivity and sensitivity can be achieved. While specific experimental parameters for this compound are not widely published, a typical LC-MS/MS method would be developed and validated for linearity, accuracy, and precision.

Hypothetical LC-MS/MS Parameters:

| Parameter | Value |

|---|---|

| Chromatography | |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | To be determined experimentally |

| Product Ions (m/z) | To be determined experimentally |

High-Performance Liquid Chromatography with Photo Diode Array Detection (HPLC-PDA)

High-Performance Liquid Chromatography with a Photo Diode Array (PDA) detector is a robust and widely used technique for the analysis of this compound. The PDA detector allows for the acquisition of the UV-Vis spectrum of the eluting compound, which aids in its identification and purity assessment.

A validated HPLC-PDA method for a structurally related compound, 4-amino-3-nitrophenol, utilizes a C18 column with an isocratic mobile phase of acetonitrile and an acetic buffer. biophysics.org This approach demonstrates good linearity, selectivity, and precision, and a similar methodology could be adapted for this compound. biophysics.org The retention time and the UV spectrum would be characteristic for the compound under specific chromatographic conditions.

Typical HPLC-PDA Method Parameters:

| Parameter | Value |

|---|---|

| Column | Octadecylsilane (C18) (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile and a suitable buffer (e.g., 20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

Column Chromatography for Purification

Column chromatography is a fundamental purification technique used to isolate this compound from reaction mixtures or crude samples. In this method, a stationary phase is packed into a column, and a mobile phase is passed through it. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

Illustrative Column Chromatography Parameters:

| Parameter | Description |

|---|---|

| Stationary Phase | Silica (B1680970) gel (60-120 mesh) |

| Mobile Phase | A gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or dichloromethane |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound. These techniques provide detailed information about the molecular structure and functional groups present in the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. For aromatic amines, the C-N stretching vibrations typically appear in the region of 1266-1382 cm⁻¹. sigmaaldrich.com

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino and amide groups, the C=O stretching of the amide group, and the C-Cl stretching of the chlorinated pyridine (B92270) ring.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3400 - 3200 | N-H stretching (amino and amide groups) |

| 1680 - 1630 | C=O stretching (amide I band) |

| 1600 - 1450 | C=C stretching (aromatic ring) |

| 1400 - 1200 | C-N stretching |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation.

In a hypothetical analysis, the ESI-MS spectrum of this compound (C₆H₄Cl₃N₃O, molecular weight approximately 240.48 g/mol ) would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 241.9. Due to the presence of three chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak cluster, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide information about the compound's structure through collision-induced dissociation. Likely fragmentation pathways would involve the loss of the amide group (-CONH₂) as a neutral loss of 44 Da, or the cleavage of the pyridine ring.

Hypothetical Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 241.9 | Protonated molecular ion |

| [M+H-NH₃]⁺ | 224.9 | Loss of ammonia (B1221849) |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption of light is dependent on the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the substituted pyridine ring. The amino and carboxamide groups, as well as the chlorine atoms, would influence the position and intensity of these bands. For comparison, the related compound 4-amino-3,5,6-trichloropicolinic acid is reported to have an absorption maximum (λmax) at 252 nm in a phosphate (B84403) buffer solution. It is anticipated that the amide would have a similar absorption profile.

Hypothetical UV-Visible Spectroscopy Data

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| Methanol | ~250-260 | - |

Elemental Analysis and Compositional Determination

Elemental analysis is used to determine the elemental composition of a compound. For this compound (C₆H₄Cl₃N₃O), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from an elemental analyzer would be compared to these theoretical values to confirm the purity and identity of the compound. For a similar compound, 4,5,6-Trichloropyrimidine-2-carboxamide (C₅H₂Cl₃N₃O), the experimentally found values were C, 26.47%; H, 0.72%; N, 18.43%, which closely matched the calculated values.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 29.97 |

| Hydrogen | H | 1.01 | 1.68 |

| Chlorine | Cl | 35.45 | 44.23 |

| Nitrogen | N | 14.01 | 17.47 |

Thermogravimetric Analysis (TGA) for Thermal Stability Research

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability of a compound and to study its decomposition profile. A TGA curve for this compound would show the temperature at which the compound begins to decompose and the percentage of mass loss at different stages of heating. The decomposition would likely involve the loss of the amide group followed by the breakdown of the pyridine ring.

Hypothetical TGA Data

| Temperature Range (°C) | Mass Loss (%) | Associated Fragment |

|---|---|---|

| 150-250 | ~18% | Loss of CONH₂ |

Microscopic and Surface Characterization Techniques

Scanning electron microscopy provides high-resolution images of the surface of a material. SEM analysis of solid this compound would reveal the morphology, size, and shape of its crystals or particles. The images could show whether the particles are, for example, crystalline with well-defined facets or amorphous.

Atomic force microscopy is a very high-resolution scanning probe microscopy technique that can be used to visualize and measure the surface topography of a sample at the nanoscale. AFM could be used to study the surface of a thin film or a single crystal of this compound, providing detailed information about surface roughness and features.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For the characterization of this compound, XPS provides valuable insights into the chemical environments of the constituent atoms—carbon, nitrogen, chlorine, and oxygen. The binding energies of the core electrons are sensitive to the local chemical environment, allowing for the differentiation of atoms in different functional groups.

The analysis of the XPS spectrum of this compound would involve the examination of the high-resolution spectra for the C 1s, N 1s, Cl 2p, and O 1s core levels.

Carbon (C 1s) Spectrum: The C 1s spectrum of this compound is expected to be complex due to the presence of carbon atoms in several distinct chemical environments within the pyridine ring and the picolinamide (B142947) functional group. Deconvolution of the C 1s peak would be necessary to resolve these different states. The carbon atoms bonded to chlorine will exhibit a shift to higher binding energy compared to those bonded only to carbon or nitrogen, due to the electronegativity of chlorine. The carbonyl carbon in the amide group is expected at the highest binding energy.

Nitrogen (N 1s) Spectrum: The N 1s spectrum is anticipated to show two distinct peaks corresponding to the two different nitrogen environments: the amino group (-NH₂) and the nitrogen atom within the pyridine ring. The pyridinic nitrogen typically appears at a different binding energy than the amino nitrogen, reflecting the different chemical states and electron densities.

Chlorine (Cl 2p) Spectrum: The Cl 2p spectrum is expected to show a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂) due to spin-orbit coupling. The binding energy of these peaks is characteristic of chlorine covalently bonded to an aromatic ring. The presence of three chlorine atoms on the pyridine ring should give rise to a strong chlorine signal.

Oxygen (O 1s) Spectrum: The O 1s spectrum is expected to show a single peak corresponding to the oxygen atom in the carbonyl group of the amide functional group.

The following tables summarize the expected binding energies for the different atomic environments in this compound based on typical values for similar functional groups found in the literature. It is important to note that these are expected values and actual experimental values may vary slightly depending on the specific instrument and sample conditions.

Table 1: Expected C 1s Binding Energies for this compound

| Carbon Environment | Expected Binding Energy (eV) |

| C-C (in pyridine ring) | ~284.8 |

| C-N (in pyridine ring) | ~285.5 |

| C-Cl | ~286.0 - 287.0 |

| C(O)N (Amide Carbonyl) | ~288.0 - 289.0 |

Table 2: Expected N 1s Binding Energies for this compound

| Nitrogen Environment | Expected Binding Energy (eV) |

| Pyridinic Nitrogen | ~398.7 |

| Amino (-NH₂) Nitrogen | ~400.0 |

Table 3: Expected Cl 2p Binding Energies for this compound

| Chlorine Environment | Expected Binding Energy (eV) |

| C-Cl (Cl 2p₃/₂) | ~200.0 |

| C-Cl (Cl 2p₁/₂) | ~201.6 |

Table 4: Expected O 1s Binding Energy for this compound

| Oxygen Environment | Expected Binding Energy (eV) |

| C=O (Amide Carbonyl) | ~531.0 - 532.0 |

Q & A

Q. What are the recommended analytical methods for quantifying 4-amino-3,5,6-trichloropicolinamide in environmental samples?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) for baseline separation. Validate the method using certified reference standards (e.g., NIST-traceable materials) to ensure accuracy. For trace-level detection, employ mass spectrometry (LC-MS/MS) with electrospray ionization in negative ion mode, optimizing collision energy for the [M-H]⁻ ion (m/z 254.9). Calibrate with matrix-matched standards to account for environmental interferences .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer: Adhere to NIOSH REL guidelines: limit total exposure to 15 mg/m³ and respirable particles to 5 mg/m³. Use fume hoods for weighing and synthesis steps. Store in amber glass containers under inert gas (N₂) to prevent photodegradation. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and P100 respirators during aerosol-generating procedures. Monitor workplace air using NIOSH Methods 0500 (particulates) and 0600 (volatiles) .

Q. What synthetic routes are documented for this compound?

Methodological Answer: The compound is typically synthesized via selective chlorination of 4-aminopicolinic acid using sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0–5°C. Purify intermediates via recrystallization from ethanol/water (1:3). Confirm regioselectivity using ¹H NMR (absence of aromatic protons) and FT-IR (C-Cl stretches at 750–600 cm⁻¹). Alternative routes involve catalytic amination of trichloropicolinonitrile, but yields are lower (~60%) .

Advanced Research Questions

Q. How can researchers investigate the environmental degradation pathways of this compound in soil?

Methodological Answer: Design microcosm studies with ¹⁴C-labeled compound to track mineralization (→ CO₂) and bound residues. Use LC-HRMS to identify metabolites (e.g., dechlorinated intermediates or hydroxylated derivatives). Pair with 16S rRNA sequencing to correlate degradation rates with microbial consortia. Apply first-order kinetics models to estimate half-lives under varying redox conditions (aerobic vs. anaerobic) .

Q. What experimental strategies elucidate the compound’s mechanism of action in non-target organisms?

Methodological Answer: Conduct transcriptomic profiling (RNA-seq) on model organisms (e.g., Daphnia magna) exposed to sublethal doses. Use pathway enrichment analysis (KEGG/GO) to identify dysregulated genes linked to oxidative stress or endocrine disruption. Validate via qPCR and enzymatic assays (e.g., catalase, GST activity). Cross-reference with molecular docking simulations to predict binding affinity to proteins like acetylcholinesterase .

Q. How can researchers resolve contradictions in reported photostability data for this compound?

Methodological Answer: Replicate studies under controlled light sources (e.g., UVB vs. UVA) with actinometric calibration. Quantify degradation products via GC-MS and assess quantum yields using a Rayonet reactor. Perform statistical meta-analysis of existing literature to identify confounding variables (e.g., solvent polarity, oxygen levels). Propose a unified kinetic model incorporating Arrhenius parameters and photon flux .

Q. What advanced techniques optimize the removal of this compound from wastewater?

Methodological Answer: Evaluate adsorption efficiency using functionalized nanomaterials (e.g., Fe₃O₄@SiO₂-NH₂). Characterize via BET surface area analysis and XPS to confirm binding mechanisms. Compare with advanced oxidation processes (AOPs) like ozonation or UV/H₂O₂, monitoring hydroxyl radical formation with terephthalic acid probes. Use response surface methodology (RSM) to optimize pH, catalyst dose, and contact time .

Methodological Frameworks for Hypothesis Testing

Q. How should researchers apply the PICO framework to study this compound’s ecotoxicology?

Methodological Answer:

- Population : Freshwater invertebrates (e.g., Chironomus riparius).

- Intervention : Chronic exposure to 0.1–10 µg/L this compound.

- Comparison : Untreated controls or exposure to structural analogs (e.g., picloram).

- Outcome : Mortality, reproductive impairment, or biomarker responses (e.g., lipid peroxidation). Use ANOVA with post-hoc Tukey tests to compare groups, ensuring power analysis (α = 0.05, β = 0.2) .

Q. What statistical designs are robust for assessing synergistic effects with co-occurring herbicides?

Methodological Answer: Employ factorial designs (e.g., 2×2 matrix) testing binary mixtures. Calculate interaction indices via concentration addition (CA) or independent action (IA) models. Use Bliss independence or isobolographic analysis to classify synergism/antagonism. Validate with probabilistic hazard assessment (PHA) using species sensitivity distributions (SSDs) .

Q. How to integrate computational chemistry into mechanistic studies of this compound?

Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps. Simulate metabolic pathways using CYP450 docking (AutoDock Vina) and MD simulations (GROMACS). Cross-validate predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.